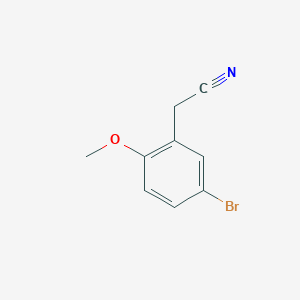

5-溴-2-甲氧基苯乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

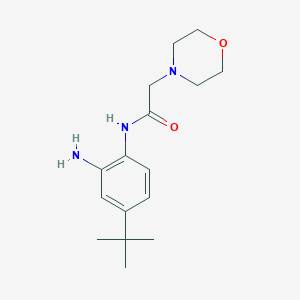

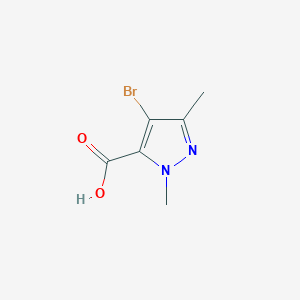

The compound 5-Bromo-2-Methoxyphenylacetonitrile, also referred to as 5B2MOBN, is a brominated and methoxylated aromatic nitrile. It is a molecule of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the bromine atom and the methoxy group on the aromatic ring can significantly influence the reactivity and properties of the molecule.

Synthesis Analysis

The synthesis of related brominated and methoxylated compounds has been explored in various studies. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar substitution pattern, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate. The process involved nucleophilic substitution reactions and selective bromination steps to introduce the bromo and methoxy groups at the desired positions on the aromatic ring . Although not directly related to 5B2MOBN, these methods can provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of 5B2MOBN has been investigated using quantum mechanical calculations and Density Functional Theory (DFT). Geometrical parameters such as bond lengths, bond angles, and dihedral angles were predicted using DFT levels employing HF/B3LYP methods with a 6-311++G (2d,p) basis set. These calculations are crucial for understanding the three-dimensional arrangement of atoms within the molecule and can predict how the molecule might interact with other chemical species .

Chemical Reactions Analysis

While the specific chemical reactions of 5B2MOBN are not detailed in the provided papers, the reactivity of brominated and methoxylated aromatic compounds can be inferred from related studies. For example, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles demonstrated the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition and internal nucleophilic substitution . Such reactivity patterns could be relevant to 5B2MOBN, especially in the presence of nucleophiles and under catalytic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5B2MOBN, such as its spectroscopic characteristics and nonlinear optical (NLO) properties, have been studied. The FT-IR and FT-Raman spectra were recorded and analyzed, providing information on the vibrational modes of the molecule. Additionally, the compound exhibited properties relevant to frequency doubling and Second Harmonic Generation (SHG), indicating its potential use in NLO applications. These properties were calculated using DFT with different basis sets, highlighting the molecule's promise in materials science .

科学研究应用

代谢研究

5-溴-2-甲氧基苯乙腈及相关化合物已被研究其在各种生物体内的代谢途径。例如,在大鼠中对4-溴-2,5-二甲氧基苯乙胺(2C-B)的代谢研究发现了几种代谢物,表明涉及去氨基化和去甲基化过程的复杂代谢途径(Kanamori et al., 2002)。

合成与药理学

已探索了从5-溴-2-甲氧基苯乙腈衍生的化合物的合成途径和药理学性质。例如,从m-甲氧基苯乙腈合成了2,9β-二甲基-2'-羟基-6,7-苯吗啉,显示出潜在的镇痛性能(Inoue et al., 1975)。

光谱和光学研究

通过量子力学计算研究了5-溴-2-甲氧基苯腈的平衡几何结构和光谱性质。这些研究有助于理解该分子在非线性光学(NLO)性质和二次谐波产生(SHG)应用中的潜力(Kumar & Raman, 2017)。

抗菌活性

类似于5-溴-2-甲氧基苯乙腈的化合物已被研究其抗菌活性。例如,来自海洋来源的新溴酪氨酸衍生代谢物已被研究,揭示了它们潜在的抗菌性能(Goud et al., 2003)。

除草剂抗性

研究还探讨了溴酚衍生物(如与5-溴-2-甲氧基苯乙腈密切相关的溴氰酸)在转基因植物中开发除草剂抗性的用途。这涉及引入一种细菌解毒基因,使植物对溴氰酸具有抗性(Stalker et al., 1988)。

未来方向

属性

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFHMEZAFVNROO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370809 |

Source

|

| Record name | 5-Bromo-2-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-Methoxyphenylacetonitrile | |

CAS RN |

7062-40-0 |

Source

|

| Record name | 5-Bromo-2-Methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)